REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:11]([C:12]([O:14]C)=[O:13])=[C:10]([C:16]3[CH:21]=[CH:20][C:19]([F:22])=[CH:18][CH:17]=3)[O:9][C:5]2=[N:6][C:7]=1[Cl:8].BrC1C=C2C=C(C3C=CC(F)=CC=3)OC2=NC=1Cl.[OH-].[Na+]>C(Cl)Cl.CC(O)=O.CO.C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]2[C:11]([C:12]([OH:14])=[O:13])=[C:10]([C:16]3[CH:21]=[CH:20][C:19]([F:22])=[CH:18][CH:17]=3)[O:9][C:5]2=[N:6][C:7]=1[Cl:8] |f:2.3|
|
Name
|
methyl 5-bromo-6-chloro-2-(4-fluorophenyl)furo[2,3-b]pyridine-3-carboxylate
|
Quantity
|
2.38 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=NC1Cl)OC(=C2C(=O)OC)C2=CC=C(C=C2)F
|
Name
|
5-bromo-6-chloro-2-(4-fluorophenyl)furo[2,3-b]pyridine
|
Quantity
|
0.265 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=NC1Cl)OC(=C2)C2=CC=C(C=C2)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
to stir at this temp for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was then concentrated to an aqueous mixture
|
Type
|
ADDITION
|
Details
|
This mixture was diluted with EtOAc and 1 M HCl (50 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc (3×20 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=NC1Cl)OC(=C2C(=O)O)C2=CC=C(C=C2)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.99 mmol | |
AMOUNT: MASS | 1.85 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |